molecular formula C9H5BrCl2N2 B8097439 7-Bromo-4,6-dichloro-2-methylquinazoline

7-Bromo-4,6-dichloro-2-methylquinazoline

Cat. No.: B8097439
M. Wt: 291.96 g/mol
InChI Key: FRJVIIYCYLTZBS-UHFFFAOYSA-N
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Description

7-Bromo-4,6-dichloro-2-methylquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as core structures in medicinal chemistry. This compound, with the molecular formula C9H5BrCl2N2, is characterized by the presence of bromine, chlorine, and methyl groups attached to the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4,6-dichloro-2-methylquinazoline typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Nitration: The starting material, 2-methylquinazoline, undergoes nitration to introduce nitro groups at specific positions.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron powder and hydrochloric acid.

    Halogenation: The amino groups are replaced by bromine and chlorine atoms through halogenation reactions using reagents like bromine and chlorine gas.

    Cyclization: The halogenated intermediate undergoes cyclization to form the final quinazoline structure.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4,6-dichloro-2-methylquinazoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the quinazoline ring.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

7-Bromo-4,6-dichloro-2-methylquinazoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.

    Biological Studies: The compound is used in studies to understand the biological activity of quinazoline derivatives, including their interactions with enzymes and receptors.

    Chemical Biology: It is employed in chemical biology to investigate the mechanisms of action of quinazoline-based inhibitors.

    Material Science: The compound can be used in the synthesis of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 7-Bromo-4,6-dichloro-2-methylquinazoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-4-chloro-6-methylquinoline
  • 6-Bromo-2-methylquinoline
  • 4,6-Dichloro-2-methylquinazoline

Uniqueness

7-Bromo-4,6-dichloro-2-methylquinazoline is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the quinazoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in medicinal chemistry and other scientific research fields.

Properties

IUPAC Name

7-bromo-4,6-dichloro-2-methylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrCl2N2/c1-4-13-8-3-6(10)7(11)2-5(8)9(12)14-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJVIIYCYLTZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=N1)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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